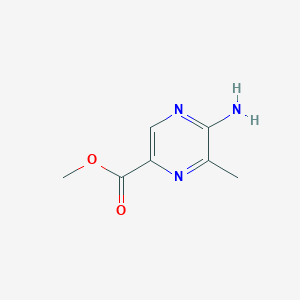

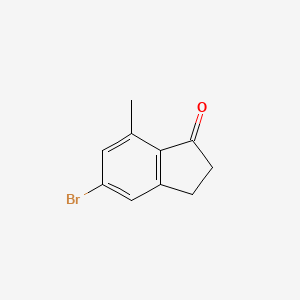

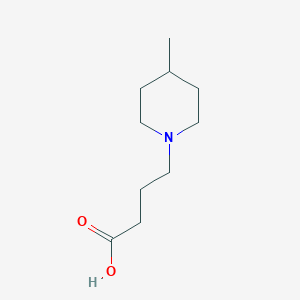

Methyl 5-amino-6-methylpyrazine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazine derivatives, such as Methyl 3-amino-6-methylpyrazine-2-carboxylate , are commonly used in the pharmaceutical industry due to their wide range of biological activities. They are often used as building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. Unfortunately, without specific data on “Methyl 5-amino-6-methylpyrazine-2-carboxylate”, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis

Pyrazine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and redox reactions. The specific reactions that “Methyl 5-amino-6-methylpyrazine-2-carboxylate” can undergo would depend on its specific structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, without specific data on “Methyl 5-amino-6-methylpyrazine-2-carboxylate”, I can’t provide a detailed properties analysis .Wissenschaftliche Forschungsanwendungen

Electrocatalytic Carboxylation

A study explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, highlighting a method that avoids the use of volatile and toxic solvents and catalysts. This process, under optimized conditions, produced 6-aminonicotinic acid with high yield and selectivity, showcasing the potential of Methyl 5-amino-6-methylpyrazine-2-carboxylate derivatives in synthesizing valuable pharmaceutical intermediates (Feng et al., 2010).

Synthesis of Pteridin-4-ones

Research on the synthesis of Pteridin-4-ones from 3-amino-2-pyrazincarbonsäuremethylester presents Methyl 5-amino-6-methylpyrazine-2-carboxylate as a starting material for creating compounds with potential inhibitory activity against various biological targets. This synthesis pathway demonstrates the chemical versatility and applicability of Methyl 5-amino-6-methylpyrazine-2-carboxylate in medicinal chemistry (Wamhoff & Kroth, 1994).

Progress in Synthesis Methods

A review on the synthesis of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, includes methods such as chemical synthesis, electrochemical synthesis, and microbial synthesis. The chemical synthesis method is highlighted as the most widely used, underscoring the importance of Methyl 5-amino-6-methylpyrazine-2-carboxylate and related compounds in pharmaceutical manufacturing processes (Bai Jin-quan, 2013).

Corrosion Inhibition Performance

A study on the corrosion inhibition performance of pyranopyrazole derivatives, including compounds related to Methyl 5-amino-6-methylpyrazine-2-carboxylate, for mild steel in HCl solution. This research illustrates the potential of Methyl 5-amino-6-methylpyrazine-2-carboxylate derivatives in applications beyond pharmaceuticals, such as in materials science for protecting metals against corrosion (Yadav et al., 2016).

High-Yield Biocatalytic Production

Research on the high-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, demonstrates the use of genetic and genome engineering in Escherichia coli. This study showcases the advancements in biotechnological methods to produce high-value chemicals efficiently and sustainably, marking a significant step forward in the green chemistry application of Methyl 5-amino-6-methylpyrazine-2-carboxylate derivatives (Gu et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for a compound would depend on its potential applications. Pyrazine derivatives have potential applications in the pharmaceutical industry, but without specific information on “Methyl 5-amino-6-methylpyrazine-2-carboxylate”, it’s difficult to predict specific future directions .

Eigenschaften

IUPAC Name |

methyl 5-amino-6-methylpyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPMMHPKVKRXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-6-methylpyrazine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)

![Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride](/img/structure/B2828401.png)

![N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2828407.png)

![3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid](/img/structure/B2828413.png)

![3-(4-Chlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2828414.png)